molecular formula C22H16Cl4N2O3 B4110934 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide

Cat. No. B4110934
M. Wt: 498.2 g/mol
InChI Key: QCHNNTWUHUYMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide, also known as DCPB, is a synthetic compound that belongs to the class of benzamides. It is a potent antagonist of the G protein-coupled receptor 55 (GPR55), which plays a significant role in various physiological processes, including pain sensation, inflammation, and cancer progression. The compound has gained significant attention in recent years due to its potential therapeutic applications in various disease conditions.

Mechanism of Action

2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide acts as a selective antagonist of the GPR55 receptor, which is expressed in various tissues, including the brain, immune system, and cancer cells. The receptor has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. By blocking the GPR55 signaling pathway, 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide inhibits the proliferation and migration of cancer cells and reduces pain sensitivity and inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation and migration, reduction of pain sensitivity and inflammation, and regulation of immune cell function. The compound has also been found to have a neuroprotective effect by reducing the production of reactive oxygen species in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide is its potency and selectivity as a GPR55 antagonist. This makes it a valuable tool for studying the role of GPR55 in various disease conditions. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide. One area of interest is the development of more potent and selective GPR55 antagonists for use in preclinical and clinical studies. Another area of research is the investigation of the therapeutic potential of 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide in various disease conditions, including cancer, pain, and inflammation. Additionally, the molecular mechanisms underlying the effects of 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide on GPR55 signaling and downstream pathways need to be further elucidated.

Scientific Research Applications

2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, pain, and inflammation. In cancer, 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been shown to inhibit the proliferation and migration of cancer cells by blocking the GPR55 signaling pathway. In pain and inflammation, 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been found to reduce pain sensitivity and inflammation by inhibiting the release of pro-inflammatory cytokines.

properties

IUPAC Name

2,4-dichloro-N-[3-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl4N2O3/c1-12(31-20-8-6-14(24)10-19(20)26)21(29)27-15-3-2-4-16(11-15)28-22(30)17-7-5-13(23)9-18(17)25/h2-12H,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHNNTWUHUYMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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